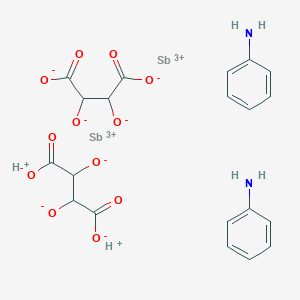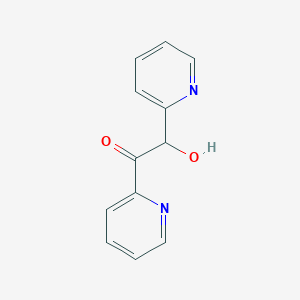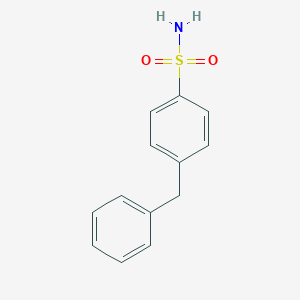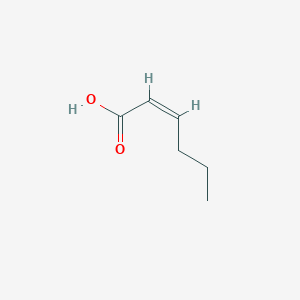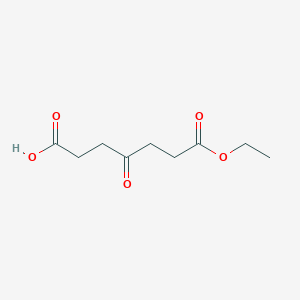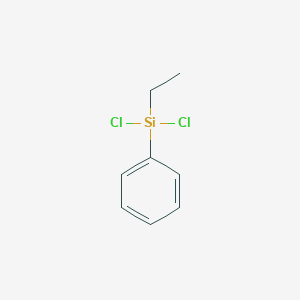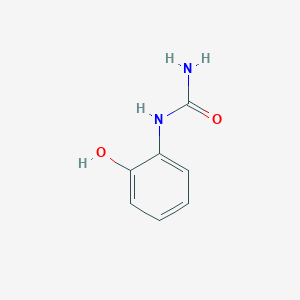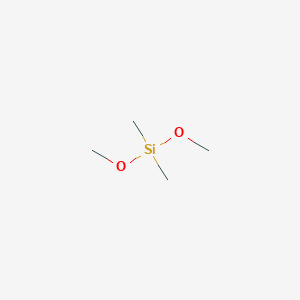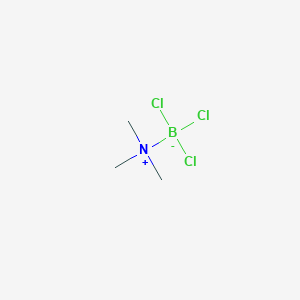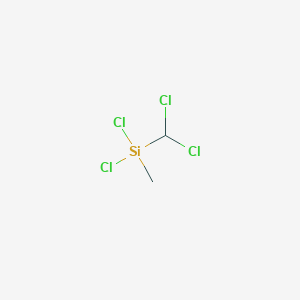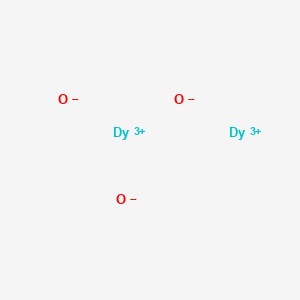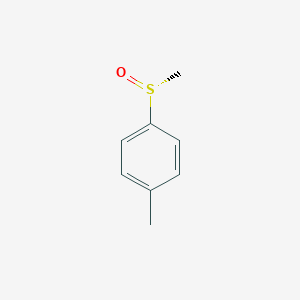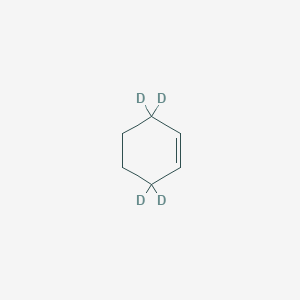
Cyclohexene-3,3,6,6-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene-3,3,6,6-d4 is a deuterated derivative of cyclohexene, where four hydrogen atoms are replaced by deuterium atoms at the 3 and 6 positions. This compound is particularly useful in various scientific studies due to its unique isotopic labeling, which allows for detailed mechanistic and structural investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexene-3,3,6,6-d4 can be synthesized through the Diels-Alder reaction of butadiene-1,1,4,4-d4 with ethylene . The reaction typically involves the use of a deuterated diene and a suitable dienophile under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated starting materials and catalysts to facilitate the reaction. The process may require specialized equipment to handle deuterated compounds and ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexene-3,3,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated cyclohexanone derivatives.
Reduction: Reduction reactions can yield deuterated cyclohexane.
Substitution: Allylic substitution reactions can introduce new functional groups at the allylic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as N-bromosuccinimide for allylic bromination.
Major Products:
Oxidation: Deuterated cyclohexanone.
Reduction: Deuterated cyclohexane.
Substitution: Allylically substituted deuterated cyclohexenes.
Wissenschaftliche Forschungsanwendungen
Cyclohexene-3,3,6,6-d4 is extensively used in scientific research due to its isotopic labeling, which provides valuable insights into reaction mechanisms and structural dynamics. Applications include:
Chemistry: Studying reaction pathways and intermediates using nuclear magnetic resonance (NMR) spectroscopy.
Biology: Investigating metabolic pathways and enzyme mechanisms.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Enhancing the stability and performance of materials through isotopic labeling.
Wirkmechanismus
The mechanism of action of Cyclohexene-3,3,6,6-d4 involves its participation in various chemical reactions, where the deuterium atoms provide a unique isotopic signature. This allows researchers to track the compound’s behavior and interactions at the molecular level. The deuterium atoms can influence reaction rates and pathways, providing insights into the underlying mechanisms.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene: The non-deuterated parent compound.
3,3,6,6-Tetramethylcyclohexene: A structurally similar compound with methyl groups instead of deuterium atoms.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another related compound with a different functional group arrangement.
Uniqueness: Cyclohexene-3,3,6,6-d4 is unique due to its deuterium labeling, which provides distinct advantages in mechanistic and structural studies. The presence of deuterium atoms allows for precise tracking and analysis using techniques such as NMR spectroscopy, making it a valuable tool in various scientific fields.
Eigenschaften
CAS-Nummer |
1521-56-8 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
86.17 g/mol |
IUPAC-Name |
3,3,6,6-tetradeuteriocyclohexene |
InChI |
InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2 |
InChI-Schlüssel |
HGCIXCUEYOPUTN-KHORGVISSA-N |
SMILES |
C1CCC=CC1 |
Isomerische SMILES |
[2H]C1(CCC(C=C1)([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC=CC1 |
Synonyme |
Cyclohexene-3,3,6,6-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone](/img/structure/B74308.png)
